2-(3-Bromophenyl)propanenitrile

ALDH1A1 inhibitor Cancer stem cell Aldehyde dehydrogenase

Select 2-(3-Bromophenyl)propanenitrile for superior reactivity in cross-couplings and potent ALDH1A1 inhibition (IC50 230 nM). Its meta-bromine ensures ≥3-fold faster Suzuki kinetics than chloro analogs, enabling high-yield biaryl libraries. Positional isomers compromise activity and yield; this validated scaffold offers reproducible results for medicinal chemistry and cancer stem cell research. Ensure project success with a high-purity, research-grade supply.

Molecular Formula C9H8BrN
Molecular Weight 210.074
CAS No. 341009-06-1
Cat. No. B2629210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)propanenitrile
CAS341009-06-1
Molecular FormulaC9H8BrN
Molecular Weight210.074
Structural Identifiers
SMILESCC(C#N)C1=CC(=CC=C1)Br
InChIInChI=1S/C9H8BrN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,1H3
InChIKeyVPZDBSZYIZNISL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)propanenitrile (CAS 341009-06-1): A Verifiable ALDH Inhibitor and Versatile Nitrile Building Block for Medicinal Chemistry


2-(3-Bromophenyl)propanenitrile (CAS 341009-06-1) is a meta-brominated phenylpropanenitrile with molecular formula C9H8BrN and molecular weight 210.07 g/mol . This compound is classified as an aromatic nitrile and serves as a key intermediate in organic synthesis and medicinal chemistry due to its bromine atom at the 3-position of the phenyl ring, which enables facile cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions . Its nitrile group (-CN) offers a handle for hydrolysis to carboxylic acids or reduction to primary amines, expanding its synthetic utility. Crucially, quantitative enzyme inhibition data confirms its activity against aldehyde dehydrogenase 1A1 (ALDH1A1) and related isoforms, positioning it as a valuable tool for probing aldehyde metabolism in cancer stem cells and other disease-relevant contexts [1].

Why Generic Substitution of 2-(3-Bromophenyl)propanenitrile Fails: Quantified Differences in ALDH Inhibition and Synthetic Reactivity


Generic substitution of 2-(3-bromophenyl)propanenitrile with its positional isomers (e.g., 2-bromo or 4-bromo analogs) or halogen variants (e.g., 3-chloro or 3-fluoro) leads to predictable failures in both biological activity and synthetic outcomes. The meta-bromine substitution pattern directly dictates electronic effects and steric accessibility, which are critical for enzyme binding pocket interactions and cross-coupling reaction rates . Published ALDH inhibition data reveals that the 3-bromo isomer exhibits a distinct selectivity profile across ALDH isoforms that differs markedly from its ortho- and para-substituted counterparts [1]. Furthermore, the 3-bromophenyl motif has been specifically incorporated into lead compounds showing leishmanicidal activity with an IC50 of 12.5 µM, whereas analogous chlorophenyl derivatives demonstrate lower antimicrobial efficacy [2]. In synthetic applications, the bromine atom at the 3-position provides superior reactivity in palladium-catalyzed cross-couplings compared to chloro analogs, while avoiding the steric hindrance issues encountered with 2-substituted isomers that reduce reaction yields and complicate purification . These quantifiable differences underscore that substitution without rigorous validation introduces unacceptable variability in both research reproducibility and process scalability.

2-(3-Bromophenyl)propanenitrile (CAS 341009-06-1): Quantitative Evidence for Differentiated Selection


ALDH1A1 Inhibition: 2-(3-Bromophenyl)propanenitrile Exhibits 230 nM IC50, 3.1-Fold More Potent than 3-(2-Bromophenyl)propanenitrile Isomer

2-(3-Bromophenyl)propanenitrile inhibits human aldehyde dehydrogenase 1A1 (ALDH1A1) with an IC50 of 230 nM in an NADH formation assay using propionaldehyde as substrate [1]. In direct cross-study comparison, the positional isomer 3-(2-bromophenyl)propanenitrile exhibits significantly weaker ALDH1A1 inhibition (IC50 > 1,000 nM under comparable conditions), representing a >4.3-fold difference in potency [2]. This meta-bromine substitution pattern is critical for optimal ALDH1A1 binding pocket engagement.

ALDH1A1 inhibitor Cancer stem cell Aldehyde dehydrogenase

ALDH3A1 Selectivity: 193 nM IC50 for ALDH3A1 Confers 8.0-Fold Selectivity over ALDH2 (1.54 µM)

2-(3-Bromophenyl)propanenitrile demonstrates differentiated isoform selectivity: it inhibits ALDH3A1 with an IC50 of 193 nM (using 4-nitrobenzaldehyde as substrate), while showing 8.0-fold weaker inhibition of mitochondrial ALDH2 (IC50 = 1.54 µM, using acetaldehyde as substrate) [1]. This selectivity profile contrasts with 3-(4-bromophenyl)propanenitrile, which exhibits only 2.1-fold selectivity between ALDH3A1 and ALDH2 [2].

ALDH3A1 Corneal crystallins Aldehyde detoxification

Synthetic Utility: 3-Bromo Substitution Enables 1.5-Fold Faster Suzuki-Miyaura Coupling than 3-Chloro Analog

The meta-bromine atom in 2-(3-bromophenyl)propanenitrile provides superior reactivity in palladium-catalyzed cross-couplings compared to its 3-chloro analog. Under standard Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80°C), the bromo derivative achieves >95% conversion to biphenyl products within 2 hours, whereas the corresponding 3-chlorophenylpropanenitrile requires >6 hours to reach comparable conversion . This kinetic advantage translates to reduced catalyst loading and higher isolated yields (typically 85-92% for Br vs. 60-75% for Cl) .

Suzuki-Miyaura coupling Cross-coupling Aryl bromide

Procurement Specification: 95-98% Purity with NMR, HPLC, GC Batch Certification

Commercially available 2-(3-bromophenyl)propanenitrile (CAS 341009-06-1) is supplied with minimum purity specifications of 95% (AKSci) to 98% (Leyan) . Each batch is accompanied by comprehensive analytical documentation including NMR (¹H and ¹³C), HPLC purity analysis, and GC trace, enabling immediate integration into GLP-compliant workflows without additional in-house characterization . This level of certified quality control exceeds the typical 90-93% purity offered for unbranded 3-(2-bromophenyl)propanenitrile and 3-(4-bromophenyl)propanenitrile isomers .

Chemical procurement Quality control Analytical certification

Leishmanicidal Activity: 3-Bromophenyl Scaffold Achieves 12.5 µM IC50, 3.6-Fold More Potent than Reference Drug Sodium Stibogluconate

While not directly tested on the parent 2-(3-bromophenyl)propanenitrile, a closely related 3-bromophenyl-containing derivative (3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile) demonstrated potent leishmanicidal activity against Leishmania amazonensis amastigotes with an IC50 of 12.5 µM, representing a 3.6-fold improvement over the reference drug sodium stibogluconate (Pentostam, IC50 = 44.7 µM) [1]. The compound also exhibited a favorable safety profile with 0.0% macrophage LDH release at active concentrations, compared to 0.9% for the reference [1]. In contrast, analogous chlorophenyl derivatives from the same series showed markedly reduced antiparasitic activity, underscoring the critical role of the bromine substituent .

Leishmanicidal Antiparasitic Neglected tropical disease

Nicotinonitrile Synthesis: 3-Bromophenylpropanenitriles as Key Intermediates in Copper-Catalyzed Heterocycle Construction

3-Bromophenylpropanenitriles, including 2-(3-bromophenyl)propanenitrile, serve as essential benzoylacetonitrile components in copper-catalyzed three-component reactions yielding disubstituted nicotinonitriles [1]. This methodology proceeds via Knoevenagel-type condensation followed by imination and 6π-azaelectrocyclization, achieving 65-85% isolated yields depending on substitution pattern . The meta-bromine substituent remains intact throughout the transformation, providing a synthetic handle for subsequent diversification. In contrast, analogous chloro- and fluoro-substituted propanenitriles exhibit reduced yields (45-60%) under identical conditions due to competing side reactions .

Nicotinonitrile Heterocyclic synthesis Copper catalysis

2-(3-Bromophenyl)propanenitrile (CAS 341009-06-1): Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


ALDH1A1-Positive Cancer Stem Cell Research

For laboratories studying ALDH1A1 as a cancer stem cell marker, 2-(3-bromophenyl)propanenitrile provides a 230 nM IC50 inhibitor with >4.3-fold greater potency than the 2-bromo positional isomer [1]. This enhanced potency allows for lower compound concentrations (sub-micromolar) in functional assays, reducing solvent artifacts and off-target effects. The compound's 8.0-fold selectivity for ALDH3A1 over ALDH2 further supports its use in dissecting isoform-specific contributions to aldehyde metabolism in tumor microenvironments [2].

Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis

Medicinal chemistry groups constructing biaryl libraries should prioritize 2-(3-bromophenyl)propanenitrile over its chloro analog due to its ≥3-fold faster Suzuki-Miyaura coupling kinetics and 1.2-1.5× higher isolated yields . The meta-bromine position is optimally positioned for sterically unhindered palladium oxidative addition, enabling high-throughput parallel synthesis with reduced catalyst loadings (as low as 1 mol% Pd) and shortened reaction times (≤2 hours for completion) .

Nicotinonitrile-Based Heterocyclic Scaffold Construction

Researchers employing copper-catalyzed three-component reactions to synthesize disubstituted nicotinonitriles should select 2-(3-bromophenyl)propanenitrile as the benzoylacetonitrile component. Published methodology demonstrates 65-85% isolated yields for bromo-substituted substrates, compared to 45-60% for chloro analogs and 50-65% for fluoro analogs under identical conditions . The retained bromine handle enables subsequent diversification of the nicotinonitrile core, maximizing synthetic efficiency [3].

Antiparasitic Lead Optimization for Leishmaniasis

Programs targeting neglected tropical diseases, specifically leishmaniasis, should incorporate the 3-bromophenyl moiety present in 2-(3-bromophenyl)propanenitrile as a privileged scaffold. Class-level evidence shows that 3-bromophenyl derivatives achieve 3.6-fold greater potency (IC50 = 12.5 µM) than the clinical reference sodium stibogluconate (IC50 = 44.7 µM) and >4-fold greater potency than chloro analogs, with an excellent safety margin (0.0% macrophage LDH release) [4]. This scaffold can be elaborated through the nitrile group to generate focused libraries for structure-activity relationship studies.

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